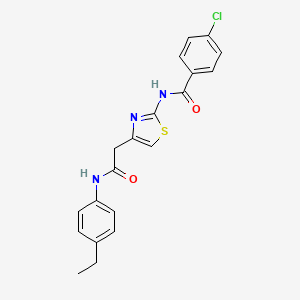

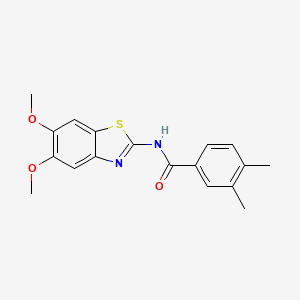

4-chloro-N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazole derivatives has been explored in various studies due to their significant biological activities. In one study, the synthesis of chloroethylamino derivatives of benz-2,1,3-thiadiazole was initially met with low yields, likely due to the resinification of the reaction mixture at high temperatures. To overcome this, the researchers first produced di(2-hydroxyethyl)-amino derivatives by reacting 4-methyl-5-amino and 4-amino-5-methyl-benz-2,1,3-thiadiazole with ethylene oxide. These intermediates were then converted into di(2-chloroethyl)-amino derivatives using thionyl chloride in anhydrous chloroform at low temperatures. The resulting compounds were found to readily form complexes with metal ions such as palladium and platinum, which could be of interest for their potential antitumor activity .

Another study focused on the synthesis of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives. The process involved the use of benzoyl chloride and hydrazine to synthesize substituted benzohydrazides, followed by the creation of N-(4-chloro benzylidene) aryl hydrazide. The antimicrobial activity of these synthesized thiazole derivatives was then evaluated, with particular attention to the influence of substituents on the phenyl ring. It was found that electron-donating groups such as hydroxyl and amino groups contributed to increased antimicrobial activity .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a five-membered ring containing one nitrogen and one sulfur atom. This structure is crucial for the biological activity of these compounds. The presence of various substituents on the phenyl ring can significantly influence the properties of the thiazole derivatives. For instance, electron-donating groups enhance the antimicrobial activity of these compounds, while electron-withdrawing groups tend to decrease their effectiveness .

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions that are essential for their synthesis and biological activity. The conversion of di(2-hydroxyethyl)-amino derivatives to di(2-chloroethyl)-amino derivatives is a key reaction that involves the use of thionyl chloride. This step is critical for preparing the compounds for subsequent complexation with metal ions. The ability of these derivatives to coordinate with metals like palladium and platinum suggests potential applications in antitumor treatments .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and the nature of their substituents. The study of these properties is important for understanding their biological activity and potential therapeutic applications. For example, the antimicrobial activity of the synthesized N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives was found to be higher in compounds with electron-donating substituents. This suggests that the electronic properties of the substituents play a significant role in the biological efficacy of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Evaluation

Compounds structurally similar to "4-chloro-N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide" have been synthesized and evaluated for their anticancer activities. For example, a series of substituted benzamides were designed, synthesized, and tested against various cancer cell lines, showing moderate to excellent anticancer activity. This demonstrates the compound's relevance in the development of new therapeutic agents for cancer treatment (Ravinaik et al., 2021).

Antimicrobial Agents

Research has been conducted on the synthesis of novel benzimidazole derivatives with potential antimicrobial properties. These compounds, through various synthetic pathways, have shown efficacy against bacteria and fungi, indicating the utility of such chemical structures in addressing microbial resistance and infections (Khaled R. A. Abdellatif et al., 2013).

Inhibitors and Biological Activities

Bi-heterocyclic benzamides, which share a similarity in the molecular framework with "4-chloro-N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide," have been synthesized and investigated as alkaline phosphatase inhibitors. These studies include kinetic and computational approaches to understand the mechanism of inhibition, illustrating the compound's potential in biochemical research and drug development (M. Abbasi et al., 2019).

Alkylation and DNA Interaction

Compounds with structural motifs similar to the given chemical name have been synthesized and shown to alkylate DNA exclusively at adenines in the minor groove. This specificity in DNA interaction highlights the potential of such compounds in the design of targeted therapeutic agents, particularly in cancer therapy where DNA interaction plays a crucial role (A. S. Prakash et al., 1991).

Propiedades

IUPAC Name |

4-chloro-N-[4-[2-(4-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S/c1-2-13-3-9-16(10-4-13)22-18(25)11-17-12-27-20(23-17)24-19(26)14-5-7-15(21)8-6-14/h3-10,12H,2,11H2,1H3,(H,22,25)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBLODHMXTWVLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2501186.png)

![N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501195.png)

![N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2501198.png)

![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2501199.png)

![8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B2501200.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate](/img/structure/B2501201.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2501204.png)

![N,N-diethyl-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2501209.png)